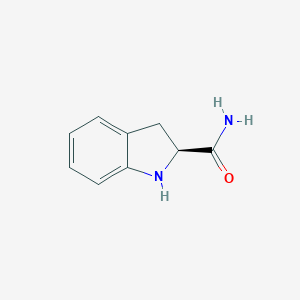

(2S)-2,3-dihydro-1H-indole-2-carboxamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of indole-2-carboxamides, such as (2S)-2,3-dihydro-1H-indole-2-carboxamide, can be achieved through various catalytic processes. One notable method involves the Rhodium-catalyzed cyclization of 2-ethynylanilines in the presence of isocyanates, leading to a tandem-type, cyclization-addition sequence under mild conditions (Mizukami et al., 2016). Another approach is the Brønsted Acid Catalyzed [3 + 2]-Cycloaddition of cyclic enamides with in situ generated 2-Methide-2H-indoles, facilitating the enantioselective synthesis of indolo[1,2-a]indoles (Bera & Schneider, 2016).

Molecular Structure Analysis

The molecular structure of indole-2-carboxamides like (2S)-2,3-dihydro-1H-indole-2-carboxamide is characterized by the presence of an indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The carboxamide functionality at the 2-position introduces additional chemical reactivity and potential for further functionalization.

Chemical Reactions and Properties

Indole-2-carboxamides participate in a variety of chemical reactions, leveraging the reactivity of both the indole moiety and the carboxamide group. For instance, Palladium-catalyzed cyclization of o-alkynyltrifluoroacetanilides followed by isocyanide insertion allows for the synthesis of 2-substituted 1H-indole-3-carboxamides (Hu et al., 2012). Moreover, Rh(III)-catalyzed selective coupling reactions highlight the compound's versatility in forming diverse products (Zheng et al., 2014).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

(2S)-2,3-dihydro-1H-indole-2-carboxamide and its derivatives have been extensively researched for their unique chemical properties and potential applications in various fields. One of the prominent methods in synthesizing these compounds involves the catalytic synthesis from 2-ethynylanilines and isocyanates, providing a facile and novel route toward variously substituted indole-3-carboxamides. This method is efficient due to its broad substrate scope, good functional group compatibility, and the ability to perform under mild reaction conditions, generally yielding good to excellent yields of 2,3-disubstituted indoles (Mizukami et al., 2016).

Medicinal Chemistry and Biological Activities

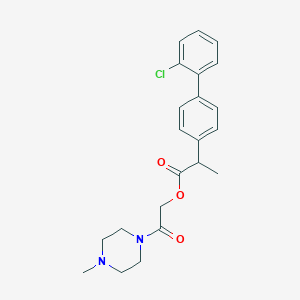

The indole-2-carboxamide nucleus is a core structure found in many synthetic, natural products, pharmaceuticals, and functional materials. A notable application is its role in medicinal chemistry, where it constitutes essential therapeutic agents with anti-oxidant, anti-HIV, and anti-cancer activities. The compound N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide has been synthesized and characterized to explore these biological activities, revealing the potential of indole-2-carboxamide derivatives in drug development and therapeutic applications (Al-Ostoot et al., 2019).

Antioxidative Properties

Indole-2 and 3-carboxamides have been explored for their antioxidative properties, primarily due to their potential role as selective cyclooxygenase inhibitors. These compounds have shown a significant ability to scavenge reactive oxygen species (ROS), which are critical in various physiological and pathological processes. Studies involving chemiluminescence and electron spin resonance spin trapping have demonstrated the antioxidative potential of indole derivatives, suggesting their utility in mitigating oxidative stress-related conditions (Aboul‐Enein et al., 2004).

Enzyme Inhibition and Pharmaceutical Applications

The presence of a carboxamide moiety in indole derivatives imparts unique inhibitory properties against various enzymes and proteins, often resulting in the inhibition of their activity. These compounds have been studied for their interaction with a variety of enzymes, displaying strong inhibitory properties and thus holding potential in the development of new pharmacological agents. The indole scaffold, due to its interaction with enzymes and proteins through hydrogen bonding, is a promising candidate for future pharmacological compounds, especially in the context of enzyme inhibition (Chehardoli & Bahmani, 2020).

Eigenschaften

IUPAC Name |

(2S)-2,3-dihydro-1H-indole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c10-9(12)8-5-6-3-1-2-4-7(6)11-8/h1-4,8,11H,5H2,(H2,10,12)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATEDHUGCKSZDCP-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC2=CC=CC=C21)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NC2=CC=CC=C21)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2,3-dihydro-1H-indole-2-carboxamide | |

CAS RN |

110660-78-1 | |

| Record name | (2S)-2,3-dihydro-1H-indole-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

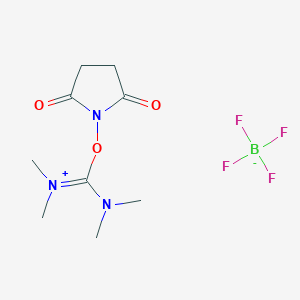

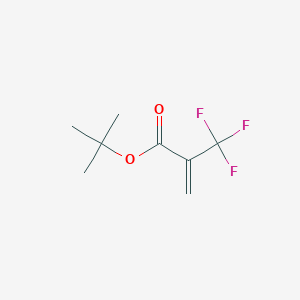

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-1-[2-hydroxy-4-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B12005.png)